

A Technical Guide to the Spectroscopic Data of Coniferyl Ferulate

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Compound of Interest

Compound Name: Coniferyl ferulate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Coniferyl ferulate**, a bioactive compound of significant interest in pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles, offering valuable data for its identification, characterization, and analysis.

Spectroscopic Data

The structural elucidation of **Coniferyl ferulate** is critically supported by a combination of spectroscopic techniques. The quantitative data obtained from ^1H NMR, ^{13}C NMR, MS, and IR spectroscopy are summarized below.

Table 1: ^1H NMR Spectroscopic Data for **Coniferyl ferulate** (CDCl_3)

Atom No.	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	7.05	d	1.9
5	6.92	d	8.1
6	7.09	dd	8.1, 1.9
7	7.61	d	15.9
8	6.29	d	15.9
OCH ₃	3.93	s	-
2'	6.87	d	1.8
5'	6.92	d	8.2
6'	6.84	dd	8.2, 1.8
7'	6.57	dt	15.9, 1.5
8'	6.21	dt	15.9, 6.2
9'	4.74	dd	6.2, 1.5
OCH ₃ '	3.89	s	-
OH	5.91	s	-
OH'	5.83	s	-

Table 2: ¹³C NMR Spectroscopic Data for **Coniferyl ferulate** (CDCl₃, 100 MHz)

Atom No.	Chemical Shift (δ , ppm)
1	127.0
2	109.3
3	146.8
4	147.9
5	114.6
6	123.1
7	144.9
8	115.6
9	167.0
OCH ₃	55.9
1'	128.9
2'	108.5
3'	145.9
4'	146.7
5'	114.4
6'	120.8
7'	123.3
8'	134.3
9'	63.6
OCH ₃ '	55.9

Table 3: Mass Spectrometry Data for **Coniferyl ferulate**

Ionization Mode	Observed m/z	Ion Type
ESI+	379	[M+Na] ⁺
ESI+	735	[2M+Na] ⁺
APCI-	221	[M-H] ⁻ (Metabolite)

Table 4: Infrared (IR) Spectroscopic Data for **Coniferyl ferulate**

Wavenumber (cm ⁻¹)	Assignment
3450	-OH stretching
2970, 2928	CH ₃ -C stretching
2866, 2852	CH ₃ O- stretching
1702	C=O stretching (ester)
1625	C=C stretching (phenyl -CH=CH-)
1603, 1513, 1438	C=C stretching (phenyl)
930, 846, 811	Aromatic C-H bending

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of **Coniferyl ferulate**. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **Coniferyl ferulate** (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz and a carbon frequency of 125 MHz.

- **¹H NMR Acquisition:**
 - Pulse Sequence: A standard single-pulse experiment (zg30) is used.
 - Spectral Width: 12 ppm
 - Acquisition Time: 2.7 s
 - Relaxation Delay: 2.0 s
 - Number of Scans: 16
- **¹³C NMR Acquisition:**
 - Pulse Sequence: A proton-decoupled single-pulse experiment (zgpg30) is used.
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.1 s
 - Relaxation Delay: 2.0 s
 - Number of Scans: 1024
- **Data Processing:** The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm for ¹H and ¹³C).

2.2. Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **Coniferyl ferulate** is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1-10 µg/mL.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Q-TOF or a triple quadrupole instrument, equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used.

- LC-MS/MS Method:
 - Chromatographic Separation: A C18 column (e.g., 2.1 mm × 50 mm, 1.7 μm) is used with a gradient elution of water (containing 0.1% formic acid) and acetonitrile.
 - Ionization (Negative ESI mode as an example):
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Cone Gas Flow: 50 L/h
 - Desolvation Gas Flow: 600 L/h
 - Data Acquisition: The mass spectrometer is operated in full scan mode over a mass range of m/z 100-1000. For fragmentation studies, a data-dependent acquisition (DDA) or targeted MS/MS approach is employed.

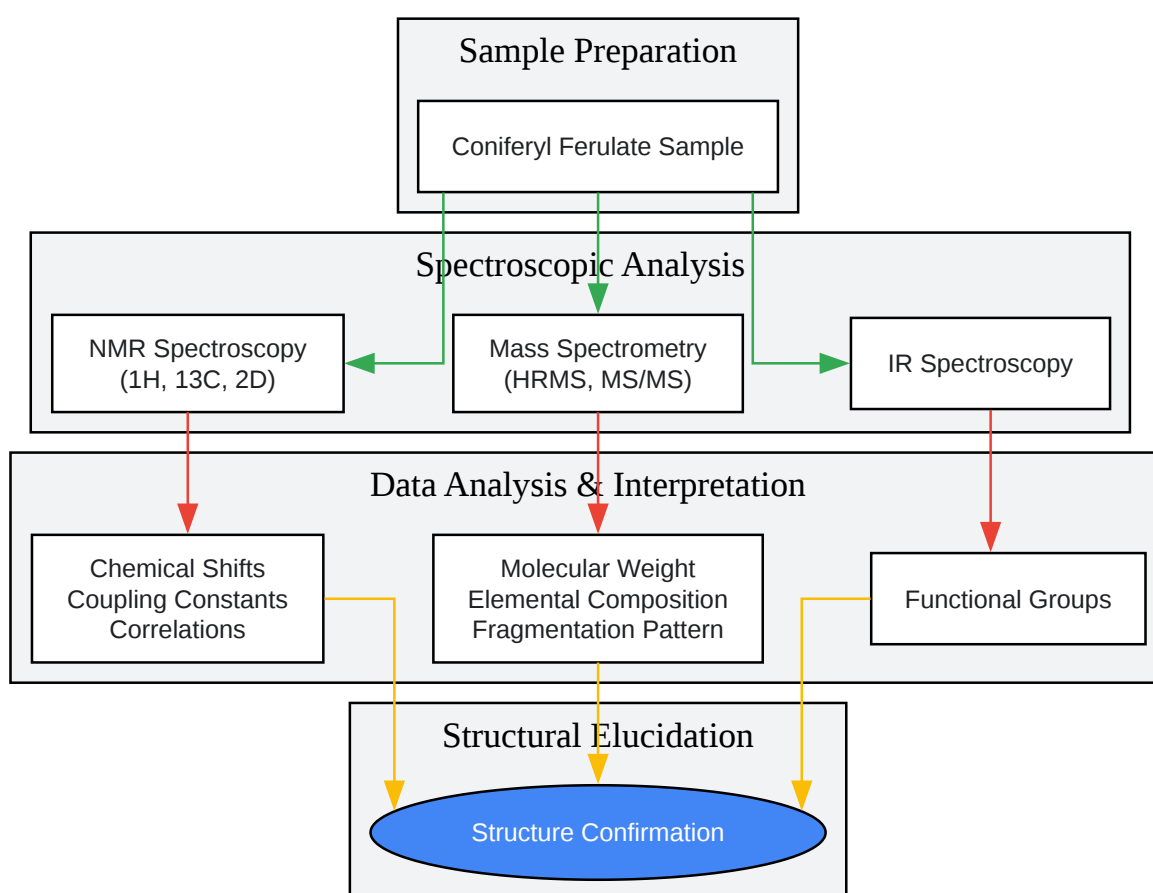
2.3. Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **Coniferyl ferulate** sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 32

- **Data Processing:** The acquired interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of a pure KBr pellet is subtracted from the sample spectrum to correct for atmospheric and instrumental contributions.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **Coniferyl ferulate**.



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